Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
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Description
The compound "Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate" is a structurally complex molecule that is likely to possess a range of biological activities due to its intricate molecular framework. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their syntheses, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones involves cyclization reactions with paraformaldehyde or phosgene . Similarly, the synthesis of 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones is achieved through a series of chemical reactions that yield a variety of substituted phenyl derivatives with potential antimicrobial activity . These methods could potentially be adapted for the synthesis of the compound of interest, suggesting that cyclization reactions and the use of reagents like paraformaldehyde or phosgene might be relevant.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates revealed that the seven-membered oxazepane rings adopt a twist-chair conformation . This information is valuable as it provides insight into the possible conformational preferences of the oxazepine ring, which is a structural feature that may be present in the compound of interest.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been studied, showing that they can undergo various chemical reactions. For instance, the treatment of certain derivatives with sodium ethoxide can lead to ring-cleavage products . This suggests that the compound of interest may also be reactive under basic conditions and could potentially undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been correlated with their biological activities. For example, the antimicrobial activity of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones was assessed and correlated with physicochemical descriptors such as Hammett substituent constants and lipophilic constants . This indicates that the physical and chemical properties of the compound of interest, such as its electronic and lipophilic characteristics, could be important determinants of its biological activity.
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound has not been directly identified in the literature; however, research on closely related compounds offers insights into potential applications and methodologies that could be extrapolated to this compound. For instance, the synthesis of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones involves cyclization reactions, suggesting a methodology for creating heterocyclic compounds with potential biological activities (T. Ishiwaka et al., 1970). Additionally, synthesis strategies involving carbamate intermediates have been explored for creating analogs of therapeutic compounds, emphasizing the utility of carbamate groups in medicinal chemistry (Nilesh Zaware & M. Ohlmeyer, 2014).
Computational Studies and Properties
Computational studies, including spectroscopic, X-ray diffraction, and Density Functional Theory (DFT) analyses, have been employed to understand the structure and properties of benzimidazole-tethered oxazepine hybrids. These studies illuminate the charge distributions, regions of reactivity, and potential for nonlinear optical (NLO) applications, underscoring the importance of computational tools in evaluating the electronic properties of complex organic compounds (A. Almansour et al., 2016).
Liquid Crystals and Materials Science
Research into heterocyclic liquid crystals incorporating oxazepine cores has demonstrated the influence of different substituents on thermal and mesomorphic behavior. This research highlights the potential applications of such compounds in materials science, particularly in the development of new liquid crystal displays or optoelectronic devices (G. Yeap et al., 2010).
properties
IUPAC Name |
phenyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)12-24-16-10-9-13(11-15(16)21(3)17(19)22)20-18(23)25-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTCIPYTQMVIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate |
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